

PF-00337210: An In-depth Technical Guide for Researchers

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Compound of Interest			
Compound Name:	PF 00337210		
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An orally available, selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), PF-00337210, has demonstrated potential anti-angiogenic and antineoplastic activities. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical findings related to PF-00337210, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

PF-00337210 is a small molecule inhibitor belonging to the benzofuran class of compounds.[1] Its chemical identifiers and physicochemical properties are summarized below.

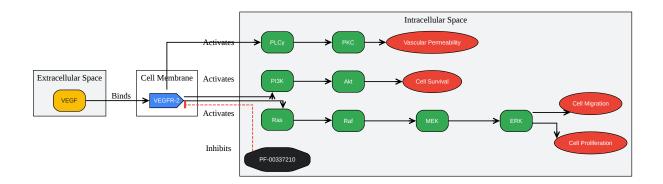
Identifier	Value
IUPAC Name	N,2-dimethyl-6-((7-(2-morpholinoethoxy)quinolin-4-yl)oxy)benzofuran-3-carboxamide[1]
CAS Number	854514-88-8[1]
Molecular Formula	C26H27N3O5[1][2]
Molecular Weight	461.51 g/mol [1]
InChlKey	LGXVKMDGSIWEHL-UHFFFAOYSA-N[1][2]
Solubility	Soluble in DMSO, not soluble in water.[1]



Note: A visual 2D structure of PF-00337210 is not publicly available. The structure can be inferred from its IUPAC name.

Mechanism of Action: Targeting VEGFR-2 Signaling

PF-00337210 is a highly potent and selective ATP-competitive inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[3][4] By binding to the ATP-binding site of VEGFR-2, PF-00337210 prevents its phosphorylation and subsequent activation.[3] This blockade of VEGFR-2 signaling leads to the inhibition of downstream pathways responsible for endothelial cell migration, proliferation, and survival, ultimately suppressing the formation of new blood vessels (angiogenesis) that are crucial for tumor growth and metastasis.[3] VEGFR-2 is frequently overexpressed in a variety of tumor types, making it a critical target for cancer therapy.[3]



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VEGFR-2 signaling pathway and inhibition by PF-00337210.

Pharmacological Properties



Pharmacokinetics

In a phase I clinical trial, PF-00337210 was administered orally to patients with advanced solid tumors.[5] Pharmacokinetic parameters were assessed at different dose levels. The area under the concentration-time curve over 24 hours (AUC24) was used as a measure of drug exposure. [5]

Parameter	Description
Administration	Oral[3]
Dosing Schedule	Once daily (QD) and twice daily (BID) regimens were evaluated.[5]
Bioavailability	Chosen for its favorable preclinical oral bioavailability across species.[4]

Pharmacodynamics

The pharmacodynamic effects of PF-00337210 were evaluated through various biomarkers. A significant dose-dependent increase in diastolic blood pressure was observed, a known class effect of VEGFR inhibitors.[5] Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) showed a decrease in the volume transfer constant (Ktrans), indicating reduced tumor vascular permeability and perfusion.[4] Soluble VEGFR-2 levels in plasma were also modulated by the treatment.[5]

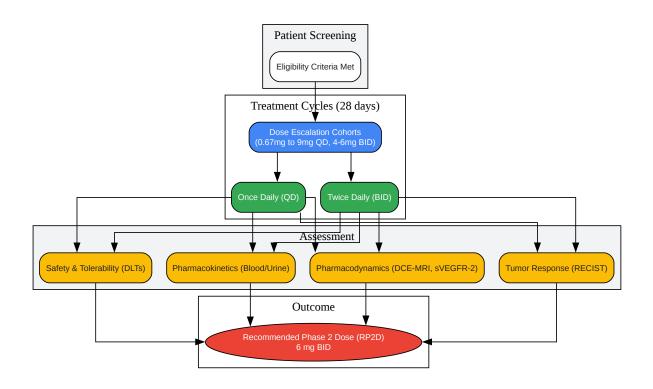
Clinical Studies

A phase I, open-label, multi-center, accelerated dose-escalation study of PF-00337210 was conducted in patients with advanced solid tumors.[2]

Study Design

Patients were enrolled in cohorts receiving escalating doses of PF-00337210, starting at 0.67 mg, on either a once-daily (QD) or twice-daily (BID) schedule in 28-day cycles.[5]





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Phase I Clinical Trial Workflow for PF-00337210.

Key Findings



Finding	Details
Recommended Phase 2 Dose (RP2D)	6 mg BID[4]
Maximum Tolerated Dose (MTD)	8 mg QD[5]
Dose-Limiting Toxicities (DLTs)	At 9 mg QD, included troponin I increase and hypertension.[5]
Common Adverse Events	Hypertension, fatigue, proteinuria, and nausea. [5]
Antitumor Activity	Two confirmed partial responses and several minor regressions were observed.[5]

Experimental Protocols

Detailed experimental protocols for the clinical evaluation of PF-00337210 are not publicly available. The following are representative protocols based on standard methodologies for similar compounds.

Quantification of PF-00337210 in Plasma by LC-MS/MS

This protocol describes a general method for the quantification of a small molecule kinase inhibitor in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.1.1. Sample Preparation

- Thaw frozen human plasma samples containing PF-00337210 and an appropriate internal standard (IS) at room temperature.
- To 100 μL of plasma, add 300 μL of acetonitrile containing the IS to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.



- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.

5.1.2. Chromatographic Conditions

- · LC System: Agilent 1200 series or equivalent
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: A suitable gradient to separate the analyte from endogenous plasma components.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL
- Column Temperature: 40°C

5.1.3. Mass Spectrometric Conditions

- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Positive electrospray ionization (ESI+)
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for PF-00337210 and the IS.
- Calibration Range: 0.200 to 200 ng/mL in plasma.[5]

Dynamic Contrast-Enhanced MRI (DCE-MRI) for Tumor Vascularity Assessment

This protocol outlines a general procedure for assessing tumor vascularity using DCE-MRI.



5.2.1. Patient Preparation

- Ensure the patient has no contraindications to MRI or gadolinium-based contrast agents.
- Position the patient to ensure the tumor is within the imaging coil.

5.2.2. Image Acquisition

- Acquire pre-contrast T1-weighted images to determine the baseline T1 relaxation time of the tissue.
- Administer a bolus of a gadolinium-based contrast agent intravenously (e.g., 0.1 mmol/kg).
- Immediately following contrast injection, acquire a series of rapid T1-weighted images over several minutes to capture the dynamic changes in signal intensity as the contrast agent perfuses through the tumor.

5.2.3. Data Analysis

- Convert the signal intensity-time course data to contrast agent concentration-time curves.
- Apply a pharmacokinetic model (e.g., the Tofts model) to the concentration-time data to derive quantitative parameters such as:
 - Ktrans (volume transfer constant): Reflects the leakage of contrast agent from the plasma into the extravascular extracellular space, indicating vessel permeability.
 - ve (extravascular extracellular space volume fraction): Represents the volume of the extravascular extracellular space per unit volume of tissue.
 - vp (plasma volume fraction): Represents the volume of plasma per unit volume of tissue.

Synthesis

Specific, publicly available, detailed synthesis protocols for PF-00337210 have not been identified. However, based on its chemical structure, a plausible synthetic approach would likely involve the coupling of a substituted benzofuran core with a morpholinoethoxy-substituted quinoline moiety. The synthesis of similar quinazoline-based kinase inhibitors often involves



palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form key biaryl bonds.[6]

Conclusion

PF-00337210 is a selective VEGFR-2 inhibitor that demonstrated promising anti-angiogenic and antitumor activity in early clinical development. The phase I clinical trial established a recommended phase II dose and provided valuable insights into its safety, pharmacokinetic, and pharmacodynamic profiles. While further development of PF-00337210 appears to have been discontinued, the data gathered from its investigation contribute to the broader understanding of VEGFR-2 inhibition as a therapeutic strategy in oncology. This technical guide serves as a consolidated resource for researchers interested in the preclinical and early clinical aspects of this compound and the broader class of VEGFR-2 inhibitors.

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